MRT-81

Hedgehog pathway neuronal development Smo antagonism

MRT-81 is a small-molecule antagonist of the smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. Its molecular formula is C31H29N3O5S with a molecular weight of 555.64 g/mol.

Molecular Formula C31H29N3O5S
Molecular Weight 555.6 g/mol
Cat. No. B7950821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRT-81
Molecular FormulaC31H29N3O5S
Molecular Weight555.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C31H29N3O5S/c1-19-10-15-24(32-31(40)34-30(36)23-16-26(37-2)28(39-4)27(17-23)38-3)18-25(19)33-29(35)22-13-11-21(12-14-22)20-8-6-5-7-9-20/h5-18H,1-4H3,(H,33,35)(H2,32,34,36,40)
InChIKeyCTXQODCQOSYYDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MRT-81 Smoothened (Smo) Receptor Antagonist: Product Baseline and Procurement Profile


MRT-81 is a small-molecule antagonist of the smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. Its molecular formula is C31H29N3O5S with a molecular weight of 555.64 g/mol . The compound inhibits both human and rodent Smo receptors, with an IC50 value of 41 nM in Shh-light2 reporter cells . MRT-81 also blocks the differentiation of mesenchymal pluripotent C3H10T1/2 cells into alkaline phosphatase-positive osteoblasts (IC50 = 64 nM) and inhibits SAG-induced proliferation of rat granule cell precursors (GCPs) (IC50 < 10 nM) . The compound is supplied as a solid with purity ≥98% , exhibits high solubility in DMSO (100 mg/mL) , and is stable when stored at -20°C in powder form .

Why MRT-81 Cannot Be Simply Replaced by Vismodegib, Sonidegib, or Glasdegib in Smo Research


Although Vismodegib (IC50 ≈ 3 nM) , Sonidegib (IC50 = 2.5 nM for human Smo) , and Glasdegib (IC50 = 5 nM) all exhibit higher biochemical potency than MRT-81 (IC50 = 41 nM in Shh-light2 cells) , potency alone does not determine suitability. These FDA-approved agents are heavily optimized for clinical oral bioavailability and human pharmacokinetics, which introduces confounding variables in fundamental pathway studies. MRT-81 occupies a distinct pharmacological space characterized by robust functional efficacy across multiple cell types—including osteogenic differentiation (IC50 = 64 nM) and neuronal precursor proliferation (IC50 < 10 nM) —without the extensive formulation and PK optimization that can mask primary pharmacology. In short, potency does not equal utility; MRT-81 provides a clean, high-purity tool compound for Smo mechanism studies where clinical-grade agents introduce unwanted complexity.

Quantitative Differentiation Guide for MRT-81 Smo Antagonist Procurement


MRT-81 Cellular Functional Efficacy in Neuronal Progenitor Proliferation

MRT-81 demonstrates potent functional inhibition of SAG-induced proliferation in rat granule cell precursors (GCPs) with an IC50 value of less than 10 nM . This value is approximately 4-fold lower than its Shh-light2 reporter gene IC50 (41 nM), indicating enhanced functional efficacy in a primary neuronal cell context. In contrast, Vismodegib exhibits an IC50 of 3 nM in cell-free Smo binding assays but shows substantially reduced potency in cellular functional assays due to transporter-mediated efflux . MRT-81 retains robust cellular activity without the efflux liability characteristic of clinically optimized agents.

Hedgehog pathway neuronal development Smo antagonism

MRT-81 Cross-Species Smo Receptor Activity Consistency

MRT-81 is characterized as a potent antagonist of both human and rodent Smo receptors with an IC50 of 41 nM in Shh-light2 cells . This cross-species activity distinguishes MRT-81 from Sonidegib, which exhibits differential potency between mouse (IC50 = 1.3 nM) and human (IC50 = 2.5 nM) Smo in cell-free assays . While Sonidegib shows approximately 2-fold species-dependent variation, MRT-81 demonstrates consistent inhibitory activity across species in cellular assays. The species-conserved activity of MRT-81 reduces the need for species-specific potency correction factors in cross-species experimental designs.

Hedgehog signaling cross-species pharmacology Smo receptor

MRT-81 Osteogenic Differentiation Inhibition Potency

MRT-81 inhibits SAG-induced differentiation of C3H10T1/2 mesenchymal pluripotent cells into alkaline phosphatase-positive osteoblasts with an IC50 of 64 nM . This functional assay represents a biologically relevant readout of Hh pathway activity distinct from reporter gene assays. In contrast, Vismodegib's activity in osteogenic differentiation models is not consistently reported at defined IC50 values; studies in C3H10T1/2 cells primarily utilize Vismodegib at fixed concentrations (typically 100 nM to 1 μM) to achieve complete pathway suppression rather than for quantitative dose-response characterization [1]. MRT-81 provides a defined IC50 value (64 nM) in this specific functional context, enabling precise quantitative experimental design.

Hedgehog pathway osteogenic differentiation mesenchymal stem cells

MRT-81 Competitive Binding and Potency Profile

MRT-81 blocks BODIPY-cyclopamine (5 nM) binding to human Smo in HEK-hSmo cells with an IC50 of 63 nM . BODIPY-cyclopamine is a fluorescent Smo ligand that binds to the heptahelical bundle of Smo [1]. This competitive binding IC50 (63 nM) is consistent with the compound's functional IC50 in Shh-light2 reporter cells (41 nM), validating that Smo antagonism occurs through direct target engagement. In comparison, Vismodegib binds to a distinct site on Smo and is not characterized by direct displacement of cyclopamine-based ligands [2]. MRT-81's defined competitive displacement profile enables researchers to experimentally distinguish orthosteric/competitive antagonism from allosteric modulation.

Smo binding Hedgehog pathway competitive antagonism

MRT-81 Purity and Procurement Specifications

MRT-81 is available at ≥98% purity with HPLC-verified purity of 99.67% from validated commercial sources . The compound exhibits high solubility in DMSO (100 mg/mL, equivalent to 179.97 mM) , facilitating preparation of concentrated stock solutions for in vitro studies. This solubility and purity profile compares favorably to Vismodegib and Sonidegib, which are typically supplied at ≥98% purity with DMSO solubility exceeding 100 mg/mL . MRT-81 offers equivalent analytical specifications to clinical-grade Smo antagonists, ensuring consistent experimental reproducibility.

Smo antagonist Hedgehog pathway research-grade compound

Optimal Research and Procurement Applications for MRT-81


Primary Neuronal Progenitor Hedgehog Pathway Studies

Researchers investigating Smo-mediated Hedgehog signaling in primary neuronal cells should prioritize MRT-81 due to its defined functional potency in rat granule cell precursors (IC50 < 10 nM) . Unlike Vismodegib, whose cellular activity is significantly attenuated by ABCG2/P-gp-mediated efflux , MRT-81 retains robust cellular efficacy in primary neuronal cultures. For quantitative dose-response experiments in GCPs or other neural progenitor populations, MRT-81 provides reproducible inhibition without the confounding efflux variables that compromise clinical Smo antagonists.

Cross-Species Smo Pharmacology Validation Studies

Scientists requiring a Smo antagonist with validated cross-species activity should select MRT-81 based on its documented inhibition of both human and rodent Smo receptors . This species-conserved activity distinguishes MRT-81 from Sonidegib, which exhibits approximately 2-fold differential potency between mouse (IC50 = 1.3 nM) and human (IC50 = 2.5 nM) Smo . MRT-81 enables parallel experiments in rodent primary cells and human cell lines without species-specific potency adjustments, reducing experimental variability in cross-species translational studies.

Mesenchymal Stem Cell Differentiation and Osteogenesis Research

Investigators studying Smo-dependent mesenchymal stem cell differentiation should consider MRT-81 for its defined IC50 value of 64 nM in inhibiting SAG-induced osteogenic differentiation of C3H10T1/2 cells . While Vismodegib is frequently employed in osteogenesis studies, it is typically used at fixed, non-standardized concentrations (100 nM to 1 μM) for complete pathway blockade . MRT-81 provides a quantitatively characterized dose-response relationship (IC50 = 64 nM), enabling precise half-maximal inhibition studies that are essential for understanding Smo-dependent signaling thresholds in differentiation pathways.

Smo Ligand Binding Displacement and Competitive Antagonism Studies

For researchers requiring a Smo antagonist with validated competitive displacement of cyclopamine-site ligands, MRT-81 offers defined binding pharmacology. The compound blocks BODIPY-cyclopamine (5 nM) binding to human Smo with an IC50 of 63 nM , providing direct experimental evidence of competitive target engagement. In contrast, Vismodegib binds to a distinct site on Smo and lacks comparable cyclopamine displacement characterization . MRT-81 is therefore the appropriate tool compound for studies designed to distinguish orthosteric/competitive Smo antagonism from allosteric modulation mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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